An In-depth Technical Guide to the Core Properties of 3-Chloro-6-hydroxypicolinic Acid
An In-depth Technical Guide to the Core Properties of 3-Chloro-6-hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-hydroxypicolinic acid is a substituted pyridine derivative with potential applications in chemical synthesis and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, such as 3-hydroxypicolinic acid, 6-hydroxypicolinic acid, and chlorinated picolinic acids, to provide insightful estimations and a foundational understanding. This approach, grounded in established chemical principles, offers a predictive look into the compound's characteristics, guiding future research and application.
Chemical Identity and Molecular Structure
3-Chloro-6-hydroxypicolinic acid is a picolinic acid derivative featuring both a chlorine atom and a hydroxyl group on the pyridine ring. These substitutions are expected to significantly influence the electronic properties and reactivity of the molecule.
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IUPAC Name: 3-chloro-6-hydroxypyridine-2-carboxylic acid
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Synonyms: 3-Chloro-6-hydroxypicolinic acid
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CAS Number: 1263280-37-0[1]
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Molecular Formula: C₆H₄ClNO₃
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Molecular Weight: 173.55 g/mol
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-6-hydroxypyridine-2-carboxylic acid | - |
| Synonyms | 3-Chloro-6-hydroxypicolinic acid | - |
| CAS Number | 1263280-37-0 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | - |
| Molecular Weight | 173.55 g/mol | - |
Physicochemical Properties: A Comparative Analysis
Table 2: Comparative Physicochemical Properties of Picolinic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | Slightly soluble in water |
| 3-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 213-218 | Soluble in water (0.25g in 10ml)[2] |
| 6-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 270 (dec.) | - |
| 3-Chloro-6-hydroxypicolinic Acid | C₆H₄ClNO₃ | 173.55 | Not available | Not available |
The presence of both a chloro and a hydroxyl group in 3-Chloro-6-hydroxypicolinic acid suggests that its properties will be a hybrid of its parent compounds. The hydroxyl group is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its water solubility compared to non-hydroxylated analogs. The chloro group will increase its molecular weight and may influence its crystal lattice structure, affecting its melting point.
Synthesis and Reactivity
Potential Synthetic Routes
While a specific, validated synthesis for 3-Chloro-6-hydroxypicolinic acid is not documented in the available literature, plausible synthetic strategies can be proposed based on established pyridine chemistry.
A potential retrosynthetic pathway could involve the functionalization of a pre-existing pyridine ring. Key starting materials could include chlorinated pyridines, which can then be hydroxylated and carboxylated, or hydroxypyridines that undergo chlorination and carboxylation.
Diagram 1: Proposed Retrosynthetic Pathway for 3-Chloro-6-hydroxypicolinic Acid
Caption: Proposed retrosynthetic routes for 3-Chloro-6-hydroxypicolinic acid.
One promising approach could be the selective oxidation of a corresponding methylpyridine, a common method for producing picolinic acids. Alternatively, direct chlorination of 6-hydroxypicolinic acid could be explored, though this may present challenges with regioselectivity.
Insights from Related Syntheses
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Electrolytic Methods: The synthesis of 3,6-dichloropicolinic acid has been achieved through the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid.[3] This suggests that electrochemical approaches could be viable for the synthesis of other chlorinated picolinic acid derivatives.
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From Halogenated Precursors: 6-Hydroxypicolinic acid can be synthesized from 2-bromo-6-hydroxypyridine via a Grignard reaction followed by carboxylation with CO₂.[4] This highlights the utility of halogenated pyridines as versatile starting materials.
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Hydroxylation via Elbs Oxidation: The synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid has been demonstrated using an Elbs persulfate oxidation, a classic method for introducing a hydroxyl group onto a phenolic ring.[5]
Expected Chemical Reactivity
The chemical reactivity of 3-Chloro-6-hydroxypicolinic acid will be dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the chloro substituent on the electron-deficient pyridine ring.
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Carboxylic Acid Group: This group will undergo typical reactions such as esterification, amide formation, and reduction.
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Hydroxyl Group: The phenolic hydroxyl group is expected to be acidic and can be deprotonated to form a phenoxide. It can also undergo etherification.
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Pyridine Ring: The pyridine ring is relatively electron-deficient, and this is further enhanced by the electron-withdrawing carboxylic acid and chloro groups. This may render the ring susceptible to nucleophilic aromatic substitution, potentially at the positions activated by the existing substituents.
Spectroscopic Profile (Predicted)
No experimental spectroscopic data for 3-Chloro-6-hydroxypicolinic acid has been found. The following predictions are based on the analysis of related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the substituents.
Table 3: Comparative ¹H NMR Data (in DMSO-d₆)
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 6-Hydroxypicolinic acid | 7.56 (dd) | 6.97 (d) | - |
| 3-Hydroxypicolinic acid | ~7.4 (m) | ~7.4 (m) | ~8.2 (m) |
| 3-Chloro-6-hydroxypicolinic Acid (Predicted) | ~7.6-7.8 (d) | ~7.0-7.2 (d) | - |
Data for 3-hydroxypicolinic acid is inferred from complexation studies.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group.
Table 4: Comparative ¹³C NMR Data (in DMSO-d₆)
| Compound | C2 | C3 | C4 | C5 | C6 | COOH |
| 6-Hydroxypicolinic acid | 163.28 | 110.42 | 140.51 | 123.88 | 162.67 | - |
| 3-Chloro-6-hydroxypicolinic Acid (Predicted) | ~160-165 | ~120-125 | ~140-145 | ~125-130 | ~160-165 | ~165-170 |
IR Spectroscopy
The IR spectrum of 3-Chloro-6-hydroxypicolinic acid is expected to exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-Cl functional groups.
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O-H stretch: A broad band in the region of 3000-3500 cm⁻¹ due to the carboxylic acid and hydroxyl groups.
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C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl.
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C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
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C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 173, with a characteristic isotopic pattern (M+2) at m/z 175 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO₂ (44 Da) and HCl (36 Da).
Biological Activity and Potential Applications
There is no specific information on the biological activity of 3-Chloro-6-hydroxypicolinic acid. However, the picolinic acid scaffold is present in various biologically active molecules.
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Herbicidal Activity: Some chlorinated picolinic acids are known for their herbicidal properties. For instance, 3,6-dichloropicolinic acid is a known herbicide.[3]
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Antimicrobial and Cytotoxic Potential: 3-Hydroxypicolinic acid can coordinate with metal ions like copper to form complexes with cytotoxic and antimycobacterial activity.[7]
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MALDI Matrix: 3-Hydroxypicolinic acid is widely used as a matrix for the analysis of oligonucleotides in matrix-assisted laser desorption ionization (MALDI) mass spectrometry.[7][8]
Given these precedents, 3-Chloro-6-hydroxypicolinic acid could be a valuable intermediate for the synthesis of novel agrochemicals or pharmaceuticals. Its metal-chelating properties might also be of interest in coordination chemistry and materials science.
Safety and Handling
No specific toxicological data for 3-Chloro-6-hydroxypicolinic acid are available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. An assessment of the hazards of related compounds provides a basis for safe handling procedures.
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Picolinic Acid: Harmful if swallowed and causes serious eye damage.
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3-Hydroxypicolinic Acid: Causes skin, eye, and respiratory irritation.[9]
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6-Hydroxypicolinic Acid: Causes skin, eye, and respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[10]
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6-Chloropicolinic Acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[11]
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
Conclusion
3-Chloro-6-hydroxypicolinic acid represents a chemical entity with unexplored potential. While direct experimental data remains scarce, a detailed analysis of its structural analogs provides a solid foundation for predicting its physicochemical properties, reactivity, and spectroscopic profile. This guide serves as a starting point for researchers interested in the synthesis and application of this and other substituted picolinic acids. Further experimental investigation is necessary to validate these predictions and fully characterize this promising molecule.
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